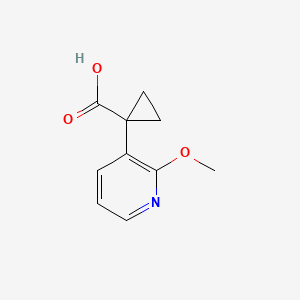

1-(2-Methoxypyridin-3-YL)cyclopropane-1-carboxylic acid

Descripción

1-(2-Methoxypyridin-3-yl)cyclopropane-1-carboxylic acid is a cyclopropane-containing carboxylic acid derivative featuring a pyridine ring substituted with a methoxy group at the 2-position. The cyclopropane ring introduces significant steric strain, which can enhance reactivity and influence molecular interactions in biological or synthetic contexts .

Propiedades

Fórmula molecular |

C10H11NO3 |

|---|---|

Peso molecular |

193.20 g/mol |

Nombre IUPAC |

1-(2-methoxypyridin-3-yl)cyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C10H11NO3/c1-14-8-7(3-2-6-11-8)10(4-5-10)9(12)13/h2-3,6H,4-5H2,1H3,(H,12,13) |

Clave InChI |

LLFGTELZJIIAQP-UHFFFAOYSA-N |

SMILES canónico |

COC1=C(C=CC=N1)C2(CC2)C(=O)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxypyridin-3-yl)cyclopropane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclopropanation of a suitable pyridine derivative followed by the introduction of the carboxylic acid group. The reaction conditions typically involve the use of strong bases and cyclopropanating agents under controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. Purification steps, including crystallization and chromatography, are employed to obtain the final product in its pure form.

Análisis De Reacciones Químicas

Types of Reactions

1-(2-Methoxypyridin-3-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The methoxypyridine moiety can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or other reduced derivatives.

Substitution: Formation of substituted pyridine derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Reactivity

The molecular formula of 1-(2-Methoxypyridin-3-YL)cyclopropane-1-carboxylic acid is C10H11NO3, with a molecular weight of approximately 193.2 g/mol. The presence of the methoxy group at the 2-position of the pyridine ring enhances its reactivity, allowing it to participate in various chemical reactions. The compound's functional groups enable it to act as a versatile building block in organic synthesis and drug development.

Interaction with Biological Targets

Preliminary studies indicate that 1-(2-Methoxypyridin-3-YL)cyclopropane-1-carboxylic acid may interact with several biological targets, including neurotransmitter receptors and metabolic enzymes. Such interactions suggest its potential utility in drug design for conditions related to these targets. Understanding these interactions is crucial for elucidating the compound's mechanism of action and therapeutic potential.

Structure-Activity Relationship Studies

The structural uniqueness of 1-(2-Methoxypyridin-3-YL)cyclopropane-1-carboxylic acid allows for comparative studies with similar compounds. These studies can provide insights into structure-activity relationships (SAR), which are essential for optimizing drug candidates. Below is a comparison table of structurally related compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1-(3-Methoxypyridin-2-YL)cyclopropane-1-carboxylic acid | Pyridine derivative | Different methoxy position affecting activity |

| 1-(4-Methoxypyridin-2-YL)cyclopropane-1-carboxylic acid | Pyridine derivative | Variations in biological activity |

| 1-(6-Methoxypyridin-2-YL)cyclopropane-1-carboxylic acid | Pyridine derivative | Structural differences influencing reactivity |

This table illustrates how variations in substituents can significantly impact the chemical behavior and biological effects of compounds, emphasizing the distinctiveness of 1-(2-Methoxypyridin-3-YL)cyclopropane-1-carboxylic acid within its class.

Synthesis and Characterization

The synthesis of 1-(2-Methoxypyridin-3-YL)cyclopropane-1-carboxylic acid typically involves multi-step processes that require careful control of reaction conditions to achieve high yields and purity. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are often employed to confirm the structure and purity of the synthesized compound.

Pharmacological Studies

Research indicates that compounds containing pyridine rings frequently exhibit diverse biological activities. For instance, studies have shown that derivatives of 1-(2-Methoxypyridin-3-YL)cyclopropane-1-carboxylic acid may possess anti-inflammatory or neuroprotective properties, making them candidates for further pharmacological evaluation.

Mecanismo De Acción

The mechanism of action of 1-(2-Methoxypyridin-3-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

1-(5-Methoxypyridin-2-yl)cyclopropane-1-carboxylic Acid (CAS 1282549-26-1)

- Molecular Formula: C₁₀H₁₁NO₃

- Molecular Weight : 193.2 g/mol

- Key Differences: The methoxy group is at the 5-position of the pyridine ring instead of the 2-position. Pyridine ring substitution patterns are critical in drug design, as they influence binding affinity to targets like kinases or receptors .

Pyridine vs. Phenyl Substituents

1-(2-Methoxyphenyl)cyclopropane-1-carboxylic Acid (Derivative in )

- Molecular Formula : C₁₁H₁₂O₃ (after esterification)

- Key Differences : Replacing pyridine with a phenyl ring removes nitrogen’s electron-withdrawing effect, increasing the electron density of the aromatic system. This modification may enhance lipophilicity but reduce hydrogen-bond acceptor capacity. The compound’s derivative, 1,3-dioxoisoindolin-2-yl 1-(2-methoxyphenyl)cyclopropane-1-carboxylate (1b), exhibits distinct NMR shifts (e.g., δ 1.85 ppm for cyclopropane protons) compared to pyridine analogs, reflecting altered electronic environments .

Cyclopropane Ring Modifications

1-(6-Methoxypyridin-3-yl)cyclohexanecarboxylic Acid ()

- Molecular Formula: C₁₄H₁₇NO₃

- Molecular Weight : 247.3 g/mol

- Key Differences : The cyclopropane ring is replaced with a cyclohexane ring, eliminating steric strain but increasing conformational flexibility. NMR data (δ 1.25–1.78 ppm for cyclohexane protons) and mass spectrometry (MS m/z: 236 [M+H]⁺) highlight differences in stability and fragmentation patterns compared to cyclopropane-containing analogs .

Substituent Effects on Physicochemical Properties

Functional Group Variations

Heterocycle Replacements

1-(Thiophen-3-yl)cyclopropane-1-carboxylic Acid ()

- Molecular Formula : C₈H₈O₂S

- Molecular Weight : 168.22 g/mol

- Key Differences : Thiophene replaces pyridine, introducing sulfur’s polarizability and reduced basicity. This may alter binding to metalloenzymes or redox-active targets .

Cyclopropane Ring Formation

- 1-(2-Methoxypyridin-3-yl)cyclopropane-1-carboxylic acid likely employs cyclopropanation strategies similar to those in , such as Simmons-Smith reactions or transition-metal-catalyzed couplings.

- 1-(2-Methoxyphenyl)cyclopropane-1-carboxylate derivatives () utilize esterification with 1,3-dioxoisoindoline, achieving 80% yield via recrystallization .

Functionalization Challenges

- Methoxy groups on pyridine require careful protection/deprotection to avoid demethylation under acidic or oxidative conditions.

- Cyclopropane rings are sensitive to ring-opening reactions under high temperatures or strong acids, necessitating mild synthetic conditions .

Actividad Biológica

1-(2-Methoxypyridin-3-yl)cyclopropane-1-carboxylic acid (MPC) is a chemical compound characterized by its unique structure, which includes a cyclopropane ring, a carboxylic acid group, and a methoxypyridine moiety. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of MPC, including its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of MPC is with a molecular weight of 193.20 g/mol. The structural features of MPC are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C10H11NO3 |

| Molecular Weight | 193.20 g/mol |

| IUPAC Name | 1-(2-methoxypyridin-3-yl)cyclopropane-1-carboxylic acid |

| InChI | InChI=1S/C10H11NO3/c1-14-8-7(3-2-6-11-8)10(4-5-10)9(12)13/h2-3,6H,4-5H2,1H3,(H,12,13) |

| Canonical SMILES | COC1=C(C=CC=N1)C2(CC2)C(=O)O |

The biological activity of MPC is primarily attributed to its interaction with specific molecular targets within biological systems. Preliminary studies suggest that MPC may modulate enzyme activity or receptor signaling pathways. The presence of the methoxy group on the pyridine ring is thought to enhance its binding affinity and specificity towards these targets.

Antimicrobial Activity

MPC has been investigated for its antimicrobial properties. A study indicated that compounds with similar structures exhibited significant antifungal activity against various pathogens such as Candida albicans and Aspergillus fumigatus . Although specific data on MPC's antimicrobial efficacy is limited, its structural analogs suggest potential in this area.

Anticancer Potential

Research into cyclopropane derivatives has shown promise in anticancer applications. For instance, compounds structurally related to MPC have demonstrated inhibitory effects on cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The precise IC50 values for these activities remain to be fully elucidated for MPC specifically.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of pyridine derivatives in models of neurodegenerative diseases. These compounds have shown inhibitory activity against enzymes associated with Alzheimer's disease, such as acetylcholinesterase (AChE), suggesting that MPC may also possess similar properties .

Study on Cyclopropane Derivatives

A comprehensive study evaluated the biological activities of various cyclopropane derivatives, including those similar to MPC. The results indicated that certain derivatives exhibited significant inhibition against key enzymes involved in metabolic pathways related to cancer and neurodegeneration .

Inhibitor Discovery Using DCC

Dynamic combinatorial chemistry (DCC) approaches have been employed to discover novel inhibitors targeting proteases associated with diseases like malaria and Alzheimer's. While MPC was not directly tested in these studies, the methodology highlights the potential for similar compounds to be screened for biological activity using advanced techniques .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(2-Methoxypyridin-3-YL)cyclopropane-1-carboxylic acid, and how do reaction conditions influence yield?

- Methodology : Cyclopropane derivatives are often synthesized via [2+1] cycloaddition or ring-closing strategies. For example, ester intermediates (e.g., hexyl carboxylate derivatives) can undergo hydrolysis under alkaline conditions (e.g., NaOH in THF/MeOH) to yield carboxylic acids . Reaction optimization includes controlling stoichiometry, temperature, and solvent polarity to minimize side reactions.

- Critical Parameters : Purity of intermediates (>95% by GC) and stereochemical control are critical for reproducibility .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

- Methodology :

- NMR : 1H/13C NMR identifies cyclopropane ring protons (δ ~0.5–2.5 ppm) and pyridine/methoxy group signals (δ ~3.5–8.5 ppm) .

- X-ray Crystallography : Resolves stereochemistry and bond angles in cyclopropane rings (e.g., C-C bond lengths ~1.54 Å) .

- HPLC-MS : Validates molecular weight (e.g., [M+H]+ ion) and purity (>97% by HLC) .

Q. How does the cyclopropane ring influence the compound’s chemical stability and reactivity?

- Mechanistic Insight : The strained cyclopropane ring increases reactivity, favoring ring-opening reactions under acidic or oxidative conditions. Substituents (e.g., 2-methoxypyridine) stabilize the ring via conjugation, reducing strain .

- Comparative Data : Analogous compounds (e.g., 3-phenylcyclopropane-1-carboxylic acid) show lower reactivity due to steric shielding from bulkier substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.